![molecular formula C8H13Br B13195476 [(E)-2-bromoethenyl]cyclohexane CAS No. 67478-59-5](/img/structure/B13195476.png)
[(E)-2-bromoethenyl]cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-2-bromoethenyl]cyclohexane is an organic compound characterized by the presence of a bromoethenyl group attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-bromoethenyl]cyclohexane typically involves the bromination of ethenylcyclohexane. This can be achieved through the addition of bromine to the double bond of ethenylcyclohexane under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrachloromethane at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-2-bromoethenyl]cyclohexane undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles such as bromine, leading to the formation of dibromo derivatives.
Substitution Reactions: The bromo group can be substituted by other nucleophiles, resulting in the formation of different functionalized cyclohexane derivatives.
Common Reagents and Conditions
Bromine (Br2): Used in electrophilic addition reactions.
Nucleophiles: Such as hydroxide ions (OH-) or amines, used in substitution reactions.
Major Products Formed
Dibromo Derivatives: Formed through electrophilic addition.
Functionalized Cyclohexane Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
[(E)-2-bromoethenyl]cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(E)-2-bromoethenyl]cyclohexane involves its interaction with various molecular targets. In electrophilic addition reactions, the compound’s double bond interacts with electrophiles, leading to the formation of intermediate species such as bromonium ions. These intermediates are then attacked by nucleophiles, resulting in the formation of the final products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene: Similar in structure but lacks the bromoethenyl group.
Bromoethane: Contains a bromo group but lacks the cyclohexane ring.
Propriétés
Numéro CAS |
67478-59-5 |
|---|---|
Formule moléculaire |
C8H13Br |
Poids moléculaire |
189.09 g/mol |
Nom IUPAC |
[(E)-2-bromoethenyl]cyclohexane |
InChI |
InChI=1S/C8H13Br/c9-7-6-8-4-2-1-3-5-8/h6-8H,1-5H2/b7-6+ |
Clé InChI |
BMFWWXHEKBIRMY-VOTSOKGWSA-N |
SMILES isomérique |
C1CCC(CC1)/C=C/Br |
SMILES canonique |
C1CCC(CC1)C=CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


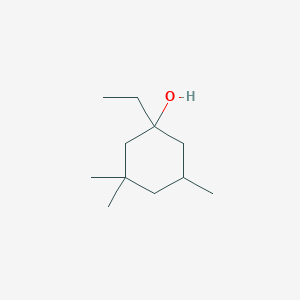
![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclohexan-1-ol](/img/structure/B13195395.png)
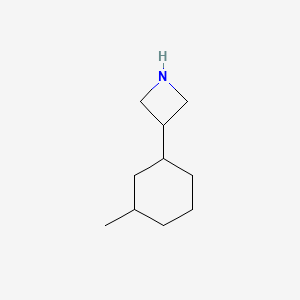
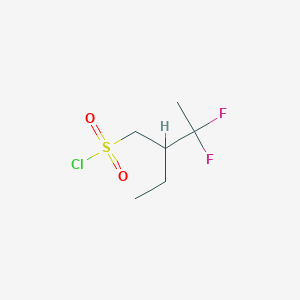
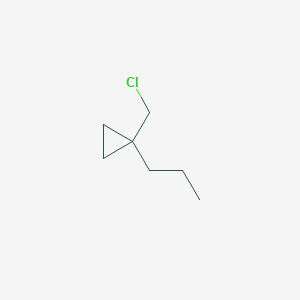

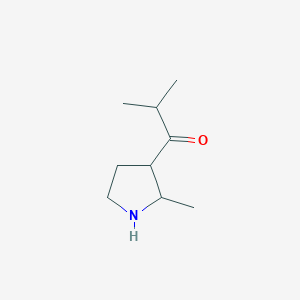
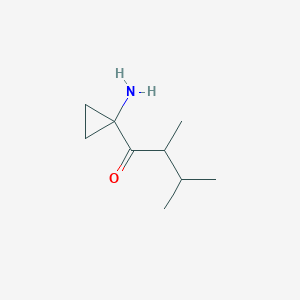
![3-[(4-Tert-butylbenzyl)amino]propanoic acid](/img/structure/B13195439.png)

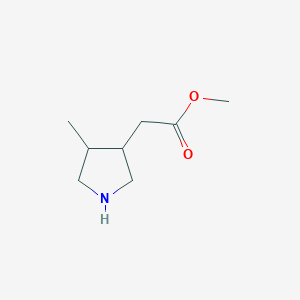
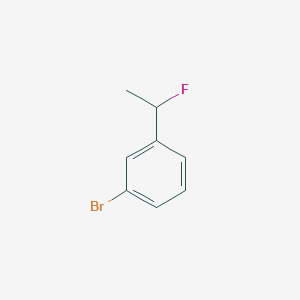
![1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13195452.png)
![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13195460.png)
